molecular formula C17H13N5OS B2403316 N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide CAS No. 1203163-41-0

N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide

Cat. No.: B2403316
CAS No.: 1203163-41-0
M. Wt: 335.39
InChI Key: MLWHWWCGSQZKHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide” is a compound that contains a 1,3,4-thiadiazole nucleus . The 1,3,4-thiadiazole nucleus is a common and integral feature of a variety of natural products and medicinal agents . It is present as a core structural component in an array of drug categories such as antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular agents .

Mechanism of Action

N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide exerts its antitumor activity by inhibiting the activity of a protein called heat shock protein 90 (Hsp90). Hsp90 is a chaperone protein that plays a key role in the stabilization and activation of many oncogenic proteins. By inhibiting Hsp90, this compound disrupts the signaling pathways that are critical for cancer cell survival and proliferation.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to induce cell cycle arrest in cancer cells, which is a key mechanism for the prevention of cancer cell proliferation. This compound has also been shown to inhibit angiogenesis (the formation of new blood vessels) in tumors, which is critical for their growth and survival.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide is its high potency and selectivity for Hsp90. This makes it an attractive candidate for cancer treatment, as it has the potential to target cancer cells while sparing normal cells. However, one limitation of this compound is its poor solubility in aqueous solutions, which can limit its bioavailability and efficacy in vivo.

Future Directions

There are several future directions for the development of N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide and related compounds. One area of research is the optimization of the chemical structure of this compound to improve its solubility and bioavailability. Another area of research is the identification of biomarkers that can predict the response of cancer cells to Hsp90 inhibition. Finally, the combination of this compound with other anticancer agents is an area of active research, as it has the potential to enhance its antitumor activity and overcome drug resistance.

Synthesis Methods

The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide involves the reaction of 2-mercaptobenzimidazole with 5-methyl-1,3,4-thiadiazol-2-amine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then reacted with 4-chlorobenzoyl chloride to give this compound in good yield.

Scientific Research Applications

N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, prostate, lung, and colon cancer. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells, which is a key mechanism for the elimination of cancer cells.

Properties

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-1-phenylbenzimidazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5OS/c1-11-20-21-17(24-11)19-16(23)12-7-8-15-14(9-12)18-10-22(15)13-5-3-2-4-6-13/h2-10H,1H3,(H,19,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLWHWWCGSQZKHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)C2=CC3=C(C=C2)N(C=N3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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